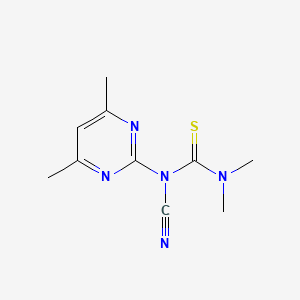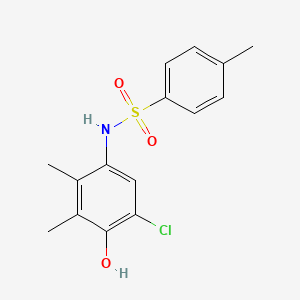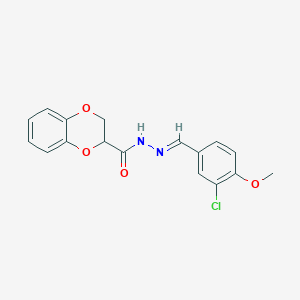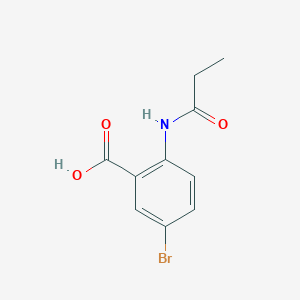
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide, also known as DFB, is a chemical compound that belongs to the sulfonamide family. DFB has gained significant interest in the scientific community due to its diverse applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or receptors. For instance, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit the activity of carbonic anhydrase, which may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of specific enzymes and receptors, which may contribute to its therapeutic effects. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the inhibition of tumor growth. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield. Furthermore, it exhibits a broad range of biological activities, which makes it a versatile compound for various applications. However, this compound also has some limitations. It is relatively unstable and may degrade over time, which can affect the reproducibility of experiments. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has several potential future directions for research. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. This will provide a better understanding of its biological effects and may lead to the development of more effective therapeutic agents. Secondly, this compound may be investigated for its potential use in combination therapy with other drugs. This may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, this compound may be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse applications in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it exhibits a broad range of biological activities. This compound has been extensively studied for its potential therapeutic applications, and further research is needed to fully elucidate its mechanism of action and pharmacokinetic properties. Future studies may explore its use in combination therapy and for the treatment of other diseases.
合成法
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with 3,4-difluorobenzene sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to obtain this compound in high yield.
科学的研究の応用
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, antibacterial, and antifungal activities. This compound has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNIWRGPJJDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
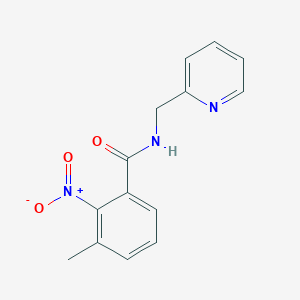
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

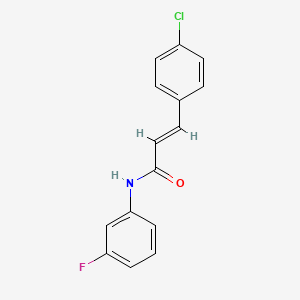
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
